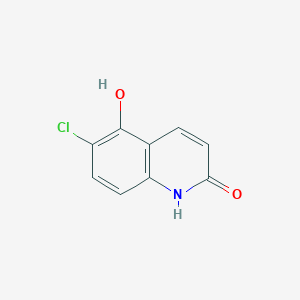

6-chloro-5-hydroxy-2(1H)-quinolinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

6-chloro-5-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H6ClNO2/c10-6-2-3-7-5(9(6)13)1-4-8(12)11-7/h1-4,13H,(H,11,12) |

InChI Key |

DWUWPEUTFLWDHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=C(C=C2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Chloro 5 Hydroxy 2 1h Quinolinone and Analogues

Established Synthetic Routes for Quinolinone Core Structures

The construction of the fundamental quinolinone ring system can be achieved through several established synthetic strategies. These methods, often named after their discoverers, provide versatile pathways to a wide range of substituted quinolinones.

Conrad–Limpach–Knorr Cyclization and its Variants

A cornerstone in quinoline (B57606) and quinolinone synthesis is the Conrad–Limpach–Knorr reaction, which involves the condensation of anilines with β-ketoesters. wikipedia.orgnih.gov This reaction and its variations are pivotal for accessing both 4-hydroxyquinolines (via Conrad-Limpach pathway) and 2-hydroxyquinolines (quinolinones, via Knorr pathway). wikipedia.org The regioselectivity is highly dependent on the reaction conditions, particularly temperature. preprints.org

The core of the Conrad-Limpach synthesis is the reaction between an aniline (B41778) derivative and a compound containing an activated methylene (B1212753) group, typically a β-ketoester like ethyl acetoacetate. wikipedia.org The initial step involves the formation of a Schiff base or an enamine. Subsequent thermal or acid-catalyzed cyclization leads to the formation of the quinolinone ring. wikipedia.org

For the synthesis of a 6-chloro-5-hydroxy-2(1H)-quinolinone, a plausible starting material would be a 4-chloro-3-methoxyaniline (B81333). The methoxy (B1213986) group can later be converted to a hydroxyl group. The reaction with a β-ketoester at elevated temperatures would favor the formation of the 2-quinolone structure, as dictated by the Knorr variation of this synthesis. wikipedia.org

Table 1: Illustrative Conrad-Limpach-Knorr Reaction

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Aniline Derivative | β-ketoester | Low Temperature (e.g., RT) | 4-Hydroxyquinoline (Kinetic Product) |

| Aniline Derivative | β-ketoester | High Temperature (e.g., >140°C) | 2(1H)-Quinolone (Thermodynamic Product) |

Intramolecular Friedel-Crafts Reactions for Quinolinone Ring Formation

The intramolecular Friedel-Crafts reaction is another powerful tool for the construction of the quinolinone ring system. nih.gov This reaction typically involves the cyclization of an N-aryl-β-aminopropanoic acid or a related derivative, such as an N-arylcinnamamide, in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃). nih.govresearchgate.net

A patented method for synthesizing 6-hydroxy-2(1H)-quinolinone involves the intramolecular Friedel-Crafts reaction of a trans-amide intermediate. researchgate.net This intermediate is formed from the reaction of a p-alkoxyaniline with a trans-β-aryl methyl acrylate. The subsequent cyclization is facilitated by a Lewis acid, which activates the aromatic ring towards electrophilic attack by the amide carbonyl group. researchgate.net To synthesize the target molecule, this compound, one could envision starting with 4-chloro-3-methoxyaniline and cinnamoyl chloride to form the corresponding N-(4-chloro-3-methoxyphenyl)cinnamamide. This amide, upon treatment with a Lewis acid, would undergo cyclization, followed by demethylation of the methoxy group to yield the final product.

Table 2: Key Features of Intramolecular Friedel-Crafts Acylation for Quinolinone Synthesis

| Precursor Type | Catalyst | Key Transformation |

| N-Aryl-β-aminopropanoic acid | Polyphosphoric Acid (PPA) | Cyclization and dehydration |

| N-Arylcinnamamide | Aluminum Chloride (AlCl₃) | Cyclization and aromatization |

Cyclization and Hydrolysis Approaches from p-Alkoxyaniline Precursors

Synthesizing quinolinones from p-alkoxyaniline precursors is a common strategy, as the alkoxy group can serve as a protected form of a hydroxyl group, which can be deprotected in a later step. semanticscholar.org For instance, p-anisidine (B42471) can be used as a starting material in various quinolinone syntheses. researchgate.net The synthesis of 5-methoxy-2(1H)-quinolinone has been reported, which could then be subjected to chlorination at the 6-position followed by demethylation to yield this compound. semanticscholar.org The demethylation of methoxy-substituted quinolines is a feasible transformation, often achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

Multi-step Syntheses Involving Nitration, Reduction, and Diazotization Hydrolysis

A more classical and often necessary approach for introducing specific substitution patterns on the quinolinone ring involves a multi-step sequence. An example of such a sequence is the synthesis of 6-chloro-1H-quinoxalin-2-one from p-chloroaniline, which involves condensation, nitration, reduction, and cyclization. researchgate.net A similar strategy could be envisioned for this compound.

This would likely begin with a suitably substituted benzene (B151609) derivative. For instance, starting with 4-chloro-3-nitrophenol, the nitro group could be reduced to an amine, which is then elaborated to form the quinolinone ring through one of the previously mentioned cyclization methods. Alternatively, electrophilic substitution reactions on a pre-formed 5-hydroxy-2(1H)-quinolinone could introduce the chloro group at the 6-position. reddit.com However, controlling the regioselectivity of such electrophilic substitution can be challenging. reddit.com

Synthesis via Reaction of Aminobenzaldehydes and Indoles for Related Structures

While not a direct route to the target molecule, the reaction between aminobenzaldehydes and indoles represents a fascinating method for generating quinoline and indoloquinoline structures. rsc.org The reaction outcome is highly dependent on the nature of the aminobenzaldehyde. Primary aminobenzaldehydes can lead to ring-opening of the indole (B1671886) and subsequent formation of a quinoline. rsc.org This method highlights the diverse reactivity of indole and its potential as a synthon for quinoline derivatives, although its application to the specific synthesis of this compound would require significant modification and is less direct than the other methods discussed.

Novel and Green Synthetic Approaches

In response to the growing need for sustainable chemical processes, research has shifted towards developing green synthetic methods for quinoline and quinolinone derivatives. nih.gov These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. acs.org Green approaches often utilize alternative energy sources like microwave or ultrasound irradiation, employ water as a solvent, or use catalysts that are recyclable and environmentally friendly. acs.orgnih.gov

For instance, a green synthesis for tetrahydroquinolin-5(1H)-one derivatives has been achieved using a multicomponent reaction under ultrasonic irradiation, which significantly reduces reaction times from hours to minutes and increases yields to 90–95%. nih.gov Another approach involves the use of nanocatalysts in aqueous media, which can be recovered and reused multiple times without a significant loss of activity. nih.gov Solvent-free reactions, catalyzed by agents like silica (B1680970) and molecular iodine or facilitated by microwave irradiation, also represent a significant step towards greener quinolinone synthesis. acs.org

A recently developed facile and green chemical approach utilizes substituted alcohols, alkyl acetoacetate, and α-bromo ketones to construct functionalized quinolinones. rsc.org This method highlights the move away from hazardous reagents and stoichiometric waste generation that plagues many conventional synthetic routes. rsc.org

Application of Ionic Liquids in Quinolinone Synthesis

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and high solvating potential. nih.gov They serve as an efficient medium for various chemical transformations, including the synthesis of quinoline derivatives. nih.govmdpi.com

An eco-friendly biocatalytic approach for synthesizing quinoline derivatives has been developed using α-chymotrypsin in an ionic liquid aqueous solution. nih.govmdpi.com This system demonstrated higher catalytic activity compared to conventional organic solvents, achieving excellent yields at lower temperatures and with reduced enzyme loading. nih.govmdpi.com The use of ILs can enhance reaction efficiency by improving the solubility of both substrates and biocatalysts. mdpi.com Furthermore, quinoline-based ionic liquids have been synthesized under solvent-free conditions, showcasing a one-pot, green approach that improves reaction efficiency and chemical yield. nih.govjove.com

Table 1: Comparison of Quinolinone Synthesis Conditions

| Method | Catalyst/Medium | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Ammonium Acetate (B1210297) | Ethanol | 5-6 h | 78-84% | nih.gov |

| Ultrasound | CS/CuNPs | Ethanol | 20-30 min | 90-95% | nih.gov |

Catalytic Methodologies Utilizing Palladium Chloride in Cyclization

Palladium catalysts are exceptionally versatile in forming carbon-carbon and carbon-heteroatom bonds, making them crucial for the synthesis of heterocyclic compounds like quinolinones. nih.gov Palladium chloride (PdCl₂) and its derivatives are effective catalysts in cyclization reactions that form the core quinolinone structure. nih.govnih.gov

One common strategy involves the coupling-cyclization of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds. nih.gov Catalytic systems using palladium acetate (Pd(OAc)₂) or complexes like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) have proven effective. nih.gov For example, the reaction catalyzed by 5 mol% Pd(OAc)₂ with NaOAc as a base can produce 3-substituted quinolin-2(1H)-ones in moderate to good yields (67–76%). nih.gov

Another route involves an intramolecular Heck reaction. A synthesis for 6-hydroxy-2(1H)-quinolinone from p-methoxyaniline and acryloyl chloride utilizes this approach, though the reliance on expensive palladium catalysts like PdCl₂ or Pd(OAc)₂ can limit its economic viability on a large scale. google.com More recent developments describe processes for quinoline synthesis through palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which can proceed without the need for acids, bases, or other additives, highlighting a move towards more efficient and atom-economical processes. rsc.orgrsc.org

Table 2: Palladium-Catalyzed Quinolinone Synthesis

| Reactants | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|

| 2-Iodoaniline, α,β-unsaturated carbonyls | Pd(OAc)₂/PPh₃ or PdCl₂(PPh₃)₂ | NaOAc | 67-76% | nih.gov |

| Aryl allyl alcohols, Anilines | Pd(OAc)₂ | None | Satisfactory | rsc.orgrsc.org |

Regioselective Synthesis Strategies for Substituted Quinolinones

The synthesis of a specific isomer like this compound necessitates a high degree of regioselectivity. Regioselective functionalization allows for the introduction of substituents at precise positions on the quinoline ring. mdpi.com

One powerful strategy is the base-controlled selective metalation of chloro-substituted quinolines. nih.gov By choosing the appropriate metal amide base, functional groups can be directed to specific carbon atoms. For instance, using lithium diisopropylamide (LDA) typically leads to functionalization at the C-3 position, whereas lithium-magnesium or lithium-zinc amide bases can direct substitution to the C-2 or C-8 positions. nih.gov These methods provide a convenient pathway to di- and trifunctionalized quinolines. nih.gov

Transition metal-catalyzed C-H activation is another cornerstone of modern regioselective synthesis. mdpi.comacs.org This approach allows for the direct functionalization of C-H bonds, which are typically unreactive. For example, palladium-catalyzed C-H arylation of quinoline N-oxides can occur with good regioselectivity at the C-2 position. mdpi.com Similarly, ruthenium(II) catalysts have been employed for the regioselective functionalization at the C5 position of 2-arylquinolin-4(1H)-ones. acs.org These advanced methods offer efficient and step-economic routes to complex, substituted quinoline derivatives. mdpi.com

Table 3: Regioselective Functionalization of Quinolines

| Method | Reagent/Catalyst | Position Functionalized | Reference |

|---|---|---|---|

| Metalation | Lithium diisopropylamide (LDA) | C-3 | nih.gov |

| Metalation | Li-Mg or Li-Zn amides | C-2 or C-8 | nih.gov |

| C-H Arylation | Pd(OAc)₂ / Ag₂CO₃ | C-2 (on N-oxide) | mdpi.com |

Chemical Reactivity and Derivatization Strategies

Functionalization at Various Positions of the Quinolinone Core

The quinolin-2(1H)-one structure is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the nitrogen atom (N1) and the exocyclic oxygen atom (O2). researchgate.net This characteristic, combined with the reactive chloro and hydroxy substituents on the benzene (B151609) ring, allows for targeted functionalization.

Alkylation is a fundamental strategy for modifying the quinolinone scaffold. The reaction can proceed through two main pathways, N-alkylation and O-alkylation, with the outcome often dictated by the reaction conditions and the substitution pattern of the quinolinone ring. researchgate.netresearchgate.net

N-alkylation involves the formation of a new carbon-nitrogen bond at the N1 position of the quinolinone ring. This pathway is often favored when quinolin-2(1H)-one and its derivatives are treated with alkylating agents under basic conditions, such as potassium carbonate in DMF. researchgate.net For many substituted quinolin-2(1H)-ones, N-alkylation is the major product, suggesting it is a kinetically and thermodynamically favored process in those cases. researchgate.netresearchgate.net Studies on various quinolinone derivatives have shown that N-alkylated products are frequently formed as the primary or even exclusive products. researchgate.net

The substituents on the quinolinone ring play a critical role in directing the outcome of alkylation reactions. Electronic and steric effects can significantly influence the N- vs. O-alkylation ratio. Research has demonstrated that substituents at the C-6 and C-7 positions typically yield a mixture of N- and O-alkylated products, with the N-alkylated form being predominant. researchgate.net

However, the position of the substituent is crucial. For example, placing a methoxy (B1213986), benzyloxy, or chloro group at the C-8 position has been shown to lead exclusively to O-alkylated products. researchgate.net This suggests that steric hindrance around the N1 position can completely block the N-alkylation pathway. Conversely, a study specifically noted that a C-5 hydroxy derivative yielded a sole product of N-alkylation. researchgate.net This indicates that the C-5 hydroxy group in 6-chloro-5-hydroxy-2(1H)-quinolinone would likely direct alkylation exclusively to the nitrogen atom, preventing O-alkylation. This directing effect may be attributed to intramolecular interactions or electronic influences exerted by the hydroxyl group.

| Substituent Position | Typical Substituents | Observed Alkylation Product(s) | Primary Pathway |

|---|---|---|---|

| C-5 | -OH | Solely N-Alkylated Product researchgate.net | N-Alkylation |

| C-6, C-7 | -OMe, -OBn, -Cl | Mixture of N- and O-Alkylated Products researchgate.net | N-Alkylation (Major) |

| C-8 | -OMe, -OBn, -Cl | Exclusively O-Alkylated Products researchgate.net | O-Alkylation |

The presence of the C-5 hydroxyl group on the this compound scaffold allows for acylation and esterification reactions to introduce ester functionalities. These reactions typically involve the O-acylation of the hydroxyl group. A common method for achieving this is the Steglich esterification, which utilizes a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylpyridin-4-amine (DMAP). asianpubs.org This process allows for the conversion of the phenolic hydroxyl group into an ester by reacting it with various carboxylic acids under mild conditions. asianpubs.org

For molecules containing both a hydroxyl group and a less reactive amine (like the amide in the quinolinone ring), chemoselective O-acylation can be achieved under acidic conditions. beilstein-journals.org Using an acidic medium like trifluoroacetic acid ensures that the nitrogen atom is protonated, preventing its acylation and allowing the acylating agent (such as an acyl chloride) to react selectively with the hydroxyl group. beilstein-journals.org

The chlorine atom at the C-6 position serves as a handle for introducing aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, involving the reaction of the chloro-substituent with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction facilitates the formation of a new carbon-carbon bond between the quinolinone core and an aromatic or heteroaromatic ring.

The reactivity of chloroarenes in Suzuki-Miyaura couplings is well-established, allowing for the synthesis of complex biaryl structures. researchgate.net In molecules with multiple halogen atoms, site-selective couplings can often be achieved by controlling reaction conditions or by leveraging the different reactivities of the halogens. researchgate.net For this compound, the C-6 chloro position is the primary site for such transformations. The synthesis of related compounds, such as 6-chloro-4-phenyl-2-quinolone, demonstrates the utility of this approach for creating C-C bonds on the quinolinone scaffold. nih.gov

| Reaction Type | Functional Group Targeted | Typical Reagents | Resulting Modification |

|---|---|---|---|

| N-Alkylation | N1-H of Lactam | Alkyl halide, K₂CO₃, DMF researchgate.net | Attachment of an alkyl group to the nitrogen atom. |

| O-Esterification | C5-OH | Carboxylic acid, DCC, DMAP asianpubs.org | Conversion of the hydroxyl group to an ester. |

| Suzuki-Miyaura Coupling | C6-Cl | Aryl/heteroaryl boronic acid, Pd catalyst, base researchgate.netresearchgate.net | Replacement of the chlorine atom with an aryl or heteroaryl group. |

Nucleophilic Heterocyclization for Fused Systems

The quinolinone framework is a valuable precursor for the synthesis of fused heterocyclic systems through nucleophilic heterocyclization reactions. These reactions typically involve the reaction of a bifunctional nucleophile with two electrophilic centers on the quinolinone ring or a suitably functionalized derivative. This strategy allows for the construction of tricyclic and polycyclic systems, which are of significant interest in medicinal chemistry. tandfonline.com

One common approach involves leveraging the reactivity of the C3 and C4 positions of the quinolinone ring. For instance, a 4-chloro-substituted quinolinone can undergo nucleophilic attack by a species like guanidine, leading to the formation of a fused pyrimidine ring, yielding pyrimido[5,4-c]quinolines. nih.gov The reaction proceeds via an initial nucleophilic attack at the C4 position, followed by an intramolecular cyclization. nih.gov Similarly, the C2-carbonyl and an adjacent C3-ester or C3-nitrile group can react with dinucleophiles such as hydrazine or hydroxylamine to form fused pyrazole or isoxazole rings, respectively.

Another strategy involves the functional groups on the benzo-fused portion of the quinolinone. The 5-hydroxy group of this compound, for example, can act as a nucleophile to form an ether linkage, potentially leading to the formation of a fused furan or pyran ring if a suitable electrophile is introduced at the C4 or C6 position. These intramolecular cyclizations are powerful methods for creating diverse, rigid polycyclic structures. nih.govrsc.org

Table 1: Examples of Nucleophilic Heterocyclization for Fused Quinolinone Systems

| Starting Material Class | Reagent | Fused Ring System | Reference |

|---|---|---|---|

| 4-Chloro-2-quinolinones | Guanidine | Pyrimidoquinoline | nih.gov |

| 3-Cyano-2-quinolinones | Hydrazine | Pyrazoloquinoline | researchgate.net |

| ortho-Heteroaryl anilines | Isothiocyanatobenzene | Polyheterocyclic-fused quinoline-2-thiones | nih.gov |

| 2-Aminobenzaldehydes | β-Nitroacrylates | Quinoline-2-carboxylates | researchgate.netnih.gov |

Synthesis of Complex Analogues and Prodrugs

The modification of the this compound scaffold is crucial for developing complex analogues and prodrugs with tailored properties. Strategies include the synthesis of carboxamide derivatives, the introduction of diverse aromatic groups, and the formation of polycyclic structures.

Carboxamide Derivative Synthesis from Quinolinone Carboxylates

Carboxamide derivatives of quinolinones are a significant class of compounds, often synthesized to explore structure-activity relationships or to create prodrugs. The synthesis typically begins with a quinolinone bearing a carboxylic acid group, often at the C3 or C4 position. For a starting material like this compound, a carboxylate group would first need to be introduced, for example, at the 3-position via C-acylation of the parent quinolinone with a malonate derivative. nih.gov

Once the quinolinone carboxylate precursor is obtained, it can be converted into a wide array of carboxamides through standard amide coupling reactions. nih.gov These reactions involve activating the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine. rsc.org Common coupling reagents include benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) in the presence of a non-nucleophilic base like triethylamine (TEA). koreascience.or.krscispace.com This method allows for the introduction of a diverse range of substituents by varying the amine component. scispace.comnih.gov

Table 2: Reagents for Quinolinone Carboxamide Synthesis

| Reagent Type | Examples | Purpose | Reference |

|---|---|---|---|

| Coupling Agents | BOP, HBTU, DCC | Carboxylic acid activation for amide bond formation | nih.govkoreascience.or.krscispace.com |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralize acids formed during the reaction | koreascience.or.krscispace.com |

| Solvents | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Reaction medium | scispace.comnih.gov |

| Amine Reactants | Alkylamines, anilines, amino acid esters | Source of the amide nitrogen and substituent | nih.govscispace.com |

Introduction of Diverse Aromatic and Heteroaromatic Moieties

The incorporation of various aromatic and heteroaromatic moieties onto the quinolinone scaffold is a key strategy for modulating biological activity. rsc.org These groups can be introduced at different positions, primarily through two synthetic routes: transition metal-catalyzed cross-coupling reactions or as part of a substituent introduced via amide bond formation. nih.govrsc.org

The chlorine atom at the C6 position of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling with aryl or heteroaryl boronic acids, Buchwald-Hartwig amination with aromatic amines, or Heck coupling with alkenes can effectively replace the chloro group with a new carbon-carbon or carbon-nitrogen bond, respectively. These methods offer a powerful and modular approach to a wide range of derivatives. nih.gov

Alternatively, aromatic and heteroaromatic groups can be appended as part of a side chain. As described in the previous section, the synthesis of carboxamides from a quinolinone carboxylate allows for the introduction of these moieties by using aromatic or heteroaromatic amines as the coupling partners. nih.gov This approach is synthetically straightforward and enables the exploration of a large chemical space. rsc.org

Formation of Polycyclic Quinolinone Derivatives

Building upon the principles of heterocyclization, more complex polycyclic quinolinone derivatives can be synthesized through advanced strategies. tandfonline.com These methods often involve cascade or tandem reactions where multiple bonds and rings are formed in a single operation, leading to a rapid increase in molecular complexity. acs.org

Multi-component reactions (MCRs) are particularly efficient for constructing polycyclic systems. For example, an Ugi four-component reaction could be employed, followed by an intramolecular cyclization step to furnish complex quinolinone-fused architectures. acs.org Another approach is the use of intramolecular rearrangement/cyclization reactions, which can provide stereocontrolled access to valuable polycyclic indole (B1671886) derivatives fused to a quinolinone core. rsc.org

The strategic placement of reactive functional groups on the this compound starting material can direct the formation of specific polycyclic systems. For instance, functionalizing the C3 or C4 positions with groups capable of participating in cycloaddition or radical cyclization reactions can lead to novel and complex fused structures. acs.orgresearchgate.net These advanced synthetic methods are essential for accessing unique chemical scaffolds for drug discovery programs. rsc.org

Mechanistic Insights into Biological Activities of 6 Chloro 5 Hydroxy 2 1h Quinolinone Derivatives

Antiproliferative and Anticancer Mechanisms

The anticancer properties of 6-chloro-2(1H)-quinolinone derivatives are attributed to their ability to interfere with multiple signaling pathways and cellular processes critical for tumor growth and survival.

Phosphatidylinositol 3-kinase (PI3Kα) Inhibition and Downstream Signaling Modulation

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactive in various cancers, making it a prime target for anticancer drug development nih.gov. Derivatives of the 6-chloro-4-hydroxy-2-quinolone-3-carboxamide core have been synthesized and identified as potential inhibitors of PI3Kα researchgate.net. Several of these compounds exhibit significant antiproliferative activity against human colon carcinoma (HCT-116) and epithelial colorectal adenocarcinoma (Caco-2) cell lines researchgate.net. Merging the quinoline (B57606) scaffold with a benzenesulfonamide moiety has also been explored as a strategy to develop PI3K inhibitors nih.gov.

The inhibition of PI3Kα by these derivatives leads to the modulation of downstream signaling molecules. A key downstream effector of PI3K is the protein kinase B (Akt). By inhibiting PI3Kα, these quinolinone compounds effectively suppress the phosphorylation of Akt, a critical step in the pathway that promotes cell survival and proliferation nih.govresearchgate.net.

Table 1: Antiproliferative Activity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 19 | Caco-2 | 17.0 |

| HCT-116 | 5.3 | |

| 21 | Caco-2 | 18.9 |

| HCT-116 | 4.9 | |

| 18 | HCT-116 | 3.3 |

| 16 | HCT-116 | 8.9 |

This table presents the half-maximal inhibitory concentration (IC50) values for select derivatives against two human cancer cell lines, demonstrating their antiproliferative efficacy. Data sourced from researchgate.net.

Cell Cycle Arrest Induction (e.g., G2/M Phase)

A common mechanism of action for many anticancer agents is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating. Several quinoline and quinolinone derivatives have been shown to arrest the cell cycle, particularly at the G2/M transition phase frontiersin.orgmdpi.com. This arrest is often mediated by the modulation of key regulatory proteins.

For instance, treatment of cancer cells with certain 7-chloroquinoline derivatives resulted in a significant accumulation of cells in the G2/M phase mdpi.com. This effect is linked to the downregulation of the CDK1/cyclin B complex, a crucial regulator for entry into mitosis frontiersin.org. The reduction in the levels of these proteins prevents the cell from progressing through the G2/M checkpoint, ultimately halting cell division frontiersin.orgoncotarget.com. Studies on related quinazoline derivatives have also shown that potent PI3Kα inhibitors can induce G2/M phase arrest, which is associated with a dose-dependent decrease in the protein levels of cyclin B1 and CDK1 mdpi.com.

Disruption of Cell Migration and Colony Formation

The ability of cancer cells to migrate and form new colonies is fundamental to metastasis, the primary cause of cancer-related mortality. Research into quinoline derivatives has shown their potential to inhibit these processes, although specific studies on 6-chloro-5-hydroxy-2(1H)-quinolinone are not detailed in the provided search results. However, broader studies on quinoline-based compounds indicate that they can interfere with the cellular machinery responsible for cell movement and invasion.

Induction of Apoptosis and Modulation of Nuclear Receptor Responsiveness

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to induce apoptosis in tumor cells. Derivatives of 6-aminoquinolone have been shown to induce apoptosis, confirmed by the activation of caspases, which are key executioner enzymes in the apoptotic pathway nih.gov.

The induction of apoptosis by these compounds is linked to the activation of the p53 tumor suppressor protein. Specifically, acetylation of p53 at lysine 382 (p53-K382ac), which enhances its transcriptional activity related to apoptosis, was observed following treatment with certain quinolone derivatives nih.gov. Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), which ultimately triggers the mitochondrial pathway of apoptosis nih.gov. Some 7-chloro-4-aminoquinoline-benzimidazole hybrids have also been shown to disrupt the mitochondrial membrane potential, a key event in the induction of apoptosis researchgate.net.

Inhibition of Specific Kinases (e.g., ERK, PDK1)

In addition to PI3K, quinolinone derivatives can target other protein kinases involved in cancer cell signaling. The Raf-MEK-ERK (also known as MAPK) pathway is another central signaling cascade that regulates cell growth and proliferation. Some chalcone-acridine hybrids, which share structural similarities with quinolones, have been found to modulate the Akt and Erk1/2 signaling pathways nih.gov.

Furthermore, dual inhibitors that concurrently block the Raf-MEK-ERK and PI3K-PDK1-AKT pathways have been designed. One study reported a lead compound that demonstrated potent blockage of the phosphorylation levels of both ERK and AKT nih.gov. This dual-inhibition strategy is considered a promising approach to overcome the mutual compensatory activation often seen between these two major cancer-promoting pathways nih.gov. While direct inhibition of PDK1 by this compound derivatives is not explicitly detailed, the inhibition of the PI3K/Akt pathway implies a downstream effect on PDK1's substrate, Akt.

Antimalarial Action and Target Engagement

The quinoline core is the backbone of several pivotal antimalarial drugs, most notably chloroquine drugbank.commdpi.com. The mechanism of action for many 4-amino-7-chloroquinoline derivatives involves interfering with the parasite's detoxification process within its food vacuole scilit.com.

During its lifecycle in human red blood cells, the Plasmodium parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin (also known as the malaria pigment) drugbank.com. Chloroquine and its derivatives are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization drugbank.comnih.gov. The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite drugbank.com. Metal-chloroquine derivative complexes have demonstrated a high capacity to interact with heme and inhibit β-hematin (hemozoin) formation, correlating with their potent antimalarial activity nih.gov. Studies have confirmed that chlorine substitution on the quinoline ring significantly enhances antiparasitic activity researchgate.net.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide |

| 6-aminoquinolone |

| Chloroquine |

| 4-amino-7-chloroquinoline |

| 7-chloro-4-aminoquinoline-benzimidazole |

| N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine |

| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline |

| 4-chloro-6,7-dimethoxyquinazoline |

| 3-chloroisoquinoline |

| 2,6-dichloro-3-nitropyridine |

| 7-chloro-6-nitro-quinolone ethyl ester |

| 1-(2-pyridyl)piperazine |

| 4-methyl-1-piperazine |

| Piperazine |

| 6-chloro-7-(quinolin-8-yloxy)isoquinoline-5,8-dione |

| 6-chloro-2-methyl-7-[(2-methylquinolin-8-yl)oxy]quinoline-5,8-dione |

| 2-chloro-8-hydroxyquinoline |

| 2-methyl-8-hydroxyquinoline |

| Quinolin-8-ol |

| 4-chloroquinoline |

| 7-chloro-1-methylquinolin-4-(1H)-ylideneamino |

| Benzenesulfonamide |

| Cinobufagin |

| 2,3-arylpyridylindole |

| Chalcone |

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine |

Selective Inhibition of Plasmodium Cytochrome bc1 Complex

The cytochrome bc1 complex (also known as complex III) is a critical component of the mitochondrial electron transport chain in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov This enzyme complex plays a pivotal role in ATP synthesis, making it an attractive target for antimalarial drugs. nih.gov Quinolone derivatives have been identified as inhibitors of this complex, demonstrating a mechanism that can overcome resistance to existing drugs like atovaquone. researchgate.netnih.gov

The cytochrome bc1 complex facilitates electron transfer from ubiquinol to cytochrome c. plos.org This process involves two distinct catalytic sites: the Qo site where ubiquinol is oxidized and the Qi site where ubiquinone is reduced. plos.orgmdpi.com Many inhibitors, including atovaquone, target the Qo site. researchgate.netnih.gov However, mutations in the cytochrome b protein, a key subunit of the complex, can lead to drug resistance. nih.gov

Endochin-like quinolones (ELQs) are a class of compounds that have shown potent activity against the Plasmodium cytochrome bc1 complex. researchgate.net These compounds are thought to act as Coenzyme Q analogs, binding to the Q-binding sites of the complex. researchgate.net The selectivity of these inhibitors for the parasite's enzyme over the host's is attributed to differences in the amino acid residues within these binding sites. researchgate.net Research into newer quinolone derivatives suggests they may bind to both the Qo and Qi sites, potentially offering a dual-inhibition mechanism that could be effective against resistant strains. mdpi.com

Table 1: Key Aspects of Plasmodium Cytochrome bc1 Complex Inhibition

| Feature | Description |

| Target Enzyme | Cytochrome bc1 complex (Complex III) in Plasmodium falciparum mitochondria. researchgate.netnih.gov |

| Function of Target | Catalyzes electron transfer, essential for maintaining mitochondrial membrane potential and ATP synthesis. researchgate.netplos.org |

| Mechanism of Inhibition | Quinolone derivatives act as competitive inhibitors, binding to the ubiquinone/ubiquinol binding sites (Qo and/or Qi). researchgate.netplos.orgmdpi.com |

| Basis for Selectivity | Differences in the amino acid composition of the binding sites between the parasite and host enzymes. researchgate.net |

| Significance | Provides a pathway for developing new antimalarial drugs that can overcome resistance to existing therapies like atovaquone. nih.gov |

Anti-inflammatory Properties

Certain quinoline and quinolinone derivatives have demonstrated significant anti-inflammatory effects. The mechanisms underlying these properties are often linked to the modulation of key inflammatory pathways and the reduction of oxidative stress.

One study on a quinoline derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, found that it could reduce oxidative stress and the levels of pro-inflammatory cytokines. mdpi.com In an experimental model of acetaminophen-induced liver injury, this compound was shown to lower the expression of NF-κB mRNA. mdpi.com NF-κB (nuclear factor-kappa B) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. By inhibiting NF-κB, the quinoline derivative effectively suppresses the production of inflammatory mediators. mdpi.com

Another related alkaloid, cryptolepine, which shares a quinoline core, has been shown to decrease nitric oxide production and inhibit NF-κB DNA binding upon inflammatory stimulation in vitro. nih.gov Adenosine, an anti-inflammatory agent, is known to inhibit neutrophil adherence, and some quinoline-based drugs may promote its release. nih.gov These findings suggest that quinolinone derivatives may exert their anti-inflammatory effects by interfering with cellular signaling cascades that lead to inflammation and by bolstering the body's antioxidant defenses. mdpi.com

Antiplatelet Activity and Related Mechanisms

Derivatives of quinolinone have also been investigated for their antiplatelet activity, which is crucial for preventing thrombosis. The mechanisms often involve the modulation of intracellular signaling pathways that regulate platelet activation and aggregation.

One primary mechanism involves the inhibition of thromboxane A2 (TXA2) formation and the increase of cyclic adenosine monophosphate (cAMP) levels within platelets. mdpi.com TXA2 is a potent platelet agonist, and its inhibition reduces the propensity for aggregation. nih.gov An increase in intracellular cAMP levels, on the other hand, activates protein kinase A, which leads to the phosphorylation of several proteins that ultimately inhibit various stages of platelet activation, including intracellular calcium mobilization and granule secretion. mdpi.comnih.gov

Studies on related compounds have shown that they can inhibit platelet aggregation induced by various agonists like collagen, ADP, and thrombin. mdpi.comnih.gov The inhibition is often dose-dependent. The underlying mechanisms include the specific inhibition of cAMP high-affinity phosphodiesterase, an enzyme that degrades cAMP. nih.gov By inhibiting this enzyme, the intracellular concentration of cAMP remains elevated, thus maintaining an anti-aggregatory state. nih.gov Furthermore, some derivatives can reduce intracellular calcium transients and protein kinase C activation, both of which are critical for platelet function. nih.gov Some compounds also achieve their antiplatelet effect by inhibiting the release of arachidonic acid and the mobilization of cytosolic calcium. nih.gov

Table 2: Mechanisms of Antiplatelet Activity

| Mechanism | Effect on Platelets | Key Molecules Involved |

| Inhibition of TXA2 Synthesis | Reduces platelet aggregation and activation. mdpi.comnih.gov | Thromboxane A2 (TXA2), Arachidonic Acid nih.gov |

| Increase in cAMP Levels | Inhibits various platelet activation pathways. mdpi.comnih.gov | Cyclic AMP (cAMP), cAMP phosphodiesterase nih.gov |

| Reduction of Intracellular Calcium | Prevents signaling required for aggregation and granule release. nih.govnih.gov | Intracellular Ca2+ nih.govnih.gov |

| Inhibition of PKC Activation | Blocks downstream signaling for platelet activation. nih.gov | Protein Kinase C (PKC) |

Other Reported Biological Activities

The structural framework of quinolones is associated with a wide array of biological activities beyond those previously discussed. mdpi.com

Antimicrobial Activity: Quinolones are well-known for their broad-spectrum antibacterial properties. mdpi.com Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comwikipedia.org These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting their function, quinolones prevent the unwinding and duplication of bacterial DNA, leading to cell death. wikipedia.org The introduction of a fluorine atom at position 6 of the quinolone core significantly enhances antimicrobial potency. mdpi.comnih.gov

Antiviral Activity: Certain quinoline and quinolizidine derivatives have shown potential as antiviral agents. mdpi.comnih.gov For instance, some derivatives of the alkaloid lupinine containing a triazole ring have demonstrated the ability to reduce the infectivity of influenza viruses by affecting extracellular virions. mdpi.com Molecular docking studies suggest these compounds may interact with key viral proteins like hemagglutinin and neuraminidase, which are crucial for viral entry and release. mdpi.com Other chlorinated indole (B1671886) nucleosides, which share structural similarities, have shown activity against human cytomegalovirus (HCMV). nih.gov

Anti-leishmanial Activity: Leishmaniasis is a parasitic disease caused by Leishmania protozoa. mdpi.com Quinoline derivatives have emerged as a promising source of molecules with anti-leishmanial properties and low toxicity. nih.govresearchgate.net Some 2-substituted quinoline alkaloids have demonstrated efficacy in experimental models of visceral leishmaniasis, significantly reducing the parasitic load. nih.gov The precise mechanisms are still under investigation but are thought to involve interference with the parasite's vital cellular functions. mdpi.comnih.gov

Antitubercular Activity: Tuberculosis remains a major global health threat, and new drugs are needed. Some quinoline derivatives, such as 5-chloro-8-hydroxyquinoline, have shown in vitro activity against Mycobacterium tuberculosis. nih.gov While the exact mechanism for many quinoline-based compounds is not fully elucidated, some simple oxazoline-containing molecules, which can be related synthetic precursors, have displayed notable anti-TB activity with low toxicity. nih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Quinolinone Libraries for Enhanced Bioactivity

The strategic design and synthesis of compound libraries are fundamental to modern drug discovery. For 6-chloro-5-hydroxy-2(1H)-quinolinone, future work will focus on creating diverse libraries of analogues to systematically explore the structure-activity relationships (SAR). The core structure offers multiple points for chemical modification, including the hydroxyl and chloro substituents, as well as other positions on the quinolinone ring.

Key synthetic strategies will involve leveraging modern organic chemistry techniques to build a collection of derivatives. One-pot modular approaches, which allow for the construction of the quinolone core from multiple building blocks in a single step, offer an efficient route to structural diversity. nih.gov For instance, transition-metal-catalyzed reactions, such as palladium-catalyzed C-H activation or copper-catalyzed annulation, can be employed to introduce a variety of aryl or alkyl groups at different positions on the scaffold. nih.gov The development of libraries based on this scaffold could lead to compounds with enhanced potency and selectivity against various biological targets.

Research efforts may focus on generating derivatives with different substituents at the N1 position and modifications of the phenyl ring to probe the impact of these changes on biological activity.

Exploration of Novel Biological Targets and Mechanistic Pathways

While the broader quinolone class is known for its diverse pharmacological effects, including antibacterial, antitumor, and antimalarial properties, the specific biological targets for this compound derivatives remain largely uncharacterized. mdpi.com Future research will be directed towards identifying and validating novel molecular targets and elucidating the underlying mechanistic pathways.

Initial screening of compound libraries derived from the this compound scaffold against a wide panel of cancer cell lines could reveal potential antitumor agents. nih.gov For example, structurally related 6-chloro-quinazolin derivatives have been shown to induce apoptosis in cancer cells, suggesting a potential mechanism of action to investigate for this quinolinone series. nih.gov Furthermore, given that some chloroquinoline hybrids exhibit antimalarial activity by inhibiting hemozoin formation, this pathway presents another avenue for exploration. nih.gov

Biochemical and cellular assays will be crucial in pinpointing specific enzyme or receptor interactions. Techniques such as thermal shift assays, affinity chromatography, and genetic knockdown studies can help validate these targets. Understanding the precise mechanism of action is critical for optimizing lead compounds and advancing them toward clinical development.

| Derivative Class | Potential Biological Activity | Potential Mechanism of Action |

| Substituted 6-chloro-quinazolinones | Antitumor | Induction of apoptosis nih.gov |

| Chalcone-chloroquinoline hybrids | Antimalarial | Inhibition of hemozoin formation nih.gov |

| General Quinolone Derivatives | Antibacterial, Anti-HIV, Antiviral | Various, including enzyme inhibition mdpi.com |

Development of Innovative Synthetic Methodologies for Sustainable Production

As promising compounds emerge from screening efforts, the development of scalable and sustainable synthetic routes becomes a priority. Traditional multi-step syntheses can be inefficient, costly, and generate significant chemical waste. Future research will focus on creating innovative and eco-friendly methodologies for the production of this compound and its derivatives.

Green chemistry principles will guide this research. Methodologies such as microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields. researchgate.net The use of environmentally benign solvents, like water or 2,2,2-trifluoroethanol, is another key aspect of sustainable synthesis. researchgate.netmdpi.com Furthermore, catalyst development will play a major role. The exploration of metal-free reaction protocols or the use of abundant and non-toxic metal catalysts (e.g., iron) can reduce the environmental impact of the synthesis. nih.gov Ultrasound-irradiated reactions also represent a greener alternative that can improve yields and shorten reaction times. nih.gov The implementation of these modern techniques will be essential for the cost-effective and environmentally responsible production of these potentially valuable compounds.

Integration of Cheminformatics and Artificial Intelligence in Quinolinone Research

The integration of computational tools is revolutionizing drug discovery. Cheminformatics and artificial intelligence (AI) offer powerful platforms to accelerate research on this compound. In silico-guided design, for example, can be used to prioritize the synthesis of compounds with the highest probability of being active against a specific target. nih.gov

Virtual screening of large compound databases can identify commercially available or synthetically accessible molecules that share structural features with the this compound core and are predicted to bind to a target of interest. Molecular docking studies can then be used to predict the binding modes and affinities of these compounds, providing insights for further optimization.

Moreover, AI and machine learning algorithms can be trained on existing data to develop quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of novel, unsynthesized derivatives, allowing researchers to focus their synthetic efforts on the most promising candidates. AI can also be used to predict pharmacokinetic and toxicological properties, helping to identify potential liabilities early in the drug discovery process and reducing the likelihood of late-stage failures.

Q & A

Q. What synthetic routes are recommended for preparing 6-chloro-5-hydroxy-2(1H)-quinolinone, and how can reaction conditions be optimized?

Synthesis of substituted quinolinones typically involves cyclization of aminophenol derivatives or nucleophilic substitution on preformed quinolinone scaffolds. For example:

- Friedel-Crafts acylation : Starting from 3-aminophenol derivatives, cyclization can be catalyzed by Lewis acids like boron trifluoride etherate, which offers milder conditions compared to AlCl₃, reducing side reactions and improving yields .

- Chlorination strategies : Introducing the chloro substituent may involve electrophilic chlorination at position 6 using reagents like SOCl₂ or PCl₃. Nucleophilic substitution on intermediates (e.g., 4-chloro-quinolinones) can also be explored, as demonstrated in analogous syntheses .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance regioselectivity.

Q. How can NMR spectroscopy confirm the structure of this compound?

1H NMR is critical for verifying substituent positions and hydrogen environments:

- Hydroxy group : A broad singlet at δ 10–12 ppm (exchangeable proton).

- Chloro substituent : Deshields adjacent protons; compare shifts to 4(1H)-quinolinone (δ 6.8–8.2 ppm for aromatic protons). For example, in similar compounds, chloro substitution at position 6 shifts neighboring protons upfield by ~0.3 ppm due to electron-withdrawing effects .

- Quinolinone core : The lactam proton (NH) appears at δ 10–11 ppm, while aromatic protons show splitting patterns consistent with the substitution pattern (e.g., doublets for para-substituted positions).

Q. What safety protocols are essential when handling this compound?

Based on GHS classifications for analogous quinolinones:

- Toxicity : Classified as Category 4 for acute oral, dermal, and inhalation toxicity. Use fume hoods, gloves, and lab coats.

- Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How does the chloro substituent at position 6 influence pharmacological activity in quinolinone derivatives?

Structure-activity relationship (SAR) studies on similar compounds suggest:

- Electron-withdrawing effects : The chloro group enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

- Receptor binding : In sigma receptor agonists, chloro substituents at specific positions improve affinity by ~2-fold compared to unsubstituted analogs. For example, 3-chlorophenyl derivatives showed enhanced antidepressant-like activity in forced-swimming tests .

- Methodology : Compare IC₅₀ values in receptor binding assays (e.g., sigma receptors using [³H]DTG) for chloro-substituted vs. non-chloro analogs.

Q. How can contradictory results in antimicrobial assays for this compound derivatives be resolved?

Contradictions often arise from:

- Strain variability : Test against standardized bacterial strains (e.g., ATCC 25923 for MRSA) and include positive controls (e.g., ciprofloxacin).

- MIC determination : Use broth microdilution assays with clear endpoint criteria (e.g., ≥90% inhibition for MIC₉₀). For example, 1-methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone showed MIC₅₀ of 22 µM against H. pylori Strain 51, but activity dropped against other strains .

- Solubility factors : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid false negatives.

Q. What experimental designs are suitable for studying sigma receptor agonism in quinolinone derivatives?

- In vitro : Use rat brain membrane preparations and competitive binding assays with [³H]DTG. Calculate Ki values to compare affinity.

- In vivo : Assess antidepressant-like activity via forced-swimming tests. Administer compounds (e.g., 30 mg/kg orally) and measure immobility time reduction. Pre-treat with antagonists (e.g., BMY14802) to confirm receptor specificity .

- Data interpretation : Correlate binding affinity (Ki) with behavioral outcomes. For example, sigma agonists reduce immobility time after a single dose, unlike tricyclic antidepressants requiring repeated administration.

Q. How can regioselectivity challenges in quinolinone functionalization be addressed?

- Directing groups : Introduce temporary protecting groups (e.g., acetyl for -OH) to steer electrophilic substitution to desired positions.

- Metal catalysis : Use Pd-mediated C-H activation for late-stage functionalization. For example, palladium acetate with ligands can enable selective C-5 or C-7 chlorination .

- Computational modeling : DFT calculations predict favorable transition states for substitution reactions. Compare experimental vs. theoretical yields to refine conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.